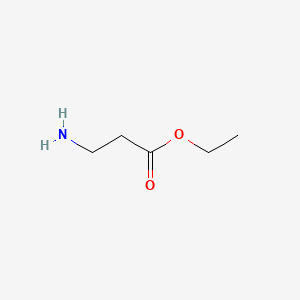

Ethyl 3-aminopropanoate

Description

Significance of β-Amino Esters in Organic Synthesis

β-Amino esters are a critical class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of more complex molecules. Their utility stems from the presence of two reactive functional groups: an amino group and an ester group, positioned at a 1,3-relationship to each other. This arrangement allows for a diverse range of chemical transformations, making them invaluable precursors for various target molecules.

One of the most prominent applications of β-amino esters is in the synthesis of β-lactams, which form the core structure of many antibiotic drugs. thieme-connect.com The conjugate addition of amines to electron-deficient alkenes is a straightforward method for their preparation. thieme-connect.com Furthermore, optically active β-amino esters are sought after as chiral auxiliaries and intermediates in asymmetric synthesis, contributing to the production of enantiomerically pure pharmaceuticals and other bioactive compounds. thieme-connect.comacs.org The development of efficient and stereoselective methods to access these compounds, such as through catalytic asymmetric Mannich reactions, is an active area of research. nih.gov The versatility of β-amino esters also extends to their role as precursors for β-amino acids, which are important components of peptides and peptidomimetics with diverse biological activities. nih.govbohrium.com

The synthesis of β-amino esters can be achieved through various methods, including the rhodium(II) prolinate-catalyzed intermolecular C–H insertion between methyl aryldiazoacetates and a protected methylamine, and the aza-Michael addition of amines to α,β-unsaturated esters. thieme-connect.comrsc.org The latter can be promoted by various catalysts, including Lewis acids and even silica (B1680970) gel under solvent-free conditions, highlighting a move towards more environmentally friendly synthetic protocols. thieme-connect.com

Overview of Academic Research Trajectories for Ethyl 3-aminopropanoate

Academic research involving this compound has followed several key trajectories, primarily focusing on its utility as a versatile synthetic intermediate. One significant area of investigation is its use in the synthesis of heterocyclic compounds. The bifunctional nature of this compound makes it an ideal starting material for constructing various ring systems that are prevalent in medicinal chemistry.

Another major research avenue explores its application in peptide synthesis. guidechem.com The compound can be used as a building block to introduce a β-alanine moiety into peptide chains, which can influence the conformational properties and biological activity of the resulting peptides.

Furthermore, this compound and its derivatives are utilized in the development of novel polymers. Specifically, poly(β-amino ester)s (PBAEs) are a class of biodegradable polymers synthesized through the Michael addition of amines and diacrylates. resolvemass.ca These polymers are investigated for their potential in biomedical applications such as drug delivery and gene therapy due to their biocompatibility and pH-sensitive degradation. resolvemass.ca

Research also delves into the development of more efficient and sustainable methods for the synthesis of this compound itself and its derivatives. This includes exploring various catalytic systems and reaction conditions to improve yields and reduce environmental impact. thieme-connect.com

Historical Context of this compound Research Evolution

Initially, research likely focused on fundamental studies of its reactivity and physical properties. The recognition of β-alanine as a non-proteinogenic amino acid and its presence in naturally occurring peptides would have spurred interest in the synthesis of its simple esters, like this compound, as precursors for further studies.

The advent of modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, would have enabled a more detailed characterization of the compound and its reaction products, further facilitating its use in synthesis. The development of catalytic methods in organic chemistry, particularly for asymmetric synthesis, has significantly broadened the scope of research involving this compound and other β-amino esters, allowing for the stereocontrolled synthesis of complex chiral molecules. More recently, the focus has shifted towards its application in materials science, particularly in the field of biodegradable polymers, reflecting the current trend towards developing sustainable and biocompatible materials. resolvemass.ca

Physical and Spectroscopic Properties of this compound

The physical and spectroscopic data for this compound and its common hydrochloride salt are crucial for its identification and application in research.

Table 1: Physical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride | Source(s) |

|---|---|---|---|

| Molecular Formula | C5H11NO2 | C5H12ClNO2 | echemi.com3wpharm.com |

| Molecular Weight | 117.15 g/mol | 153.61 g/mol | echemi.com3wpharm.com |

| Appearance | - | White to off-white Crystalline Powder | guidechem.comechemi.com |

| Melting Point | 54-56 °C | 65.5 °C to 67-70 °C | echemi.comechemi.comchemicalbook.com |

| Boiling Point | 113-114 °C (at solvent: Benzene) | 167.8°C at 760 mmHg | echemi.comechemi.com |

| Density | 1.0 ± 0.1 g/cm³ | - | echemi.com |

| Refractive Index | 1.430 | - | echemi.com |

| Water Solubility | - | Soluble | guidechem.comechemi.com |

| CAS Number | 924-73-2 | 4244-84-2 | echemi.comguidechem.com |

Table 2: Spectroscopic Data for this compound hydrochloride

| Spectroscopy | Data | Source(s) |

|---|---|---|

| ¹H NMR | Available, but specific shifts vary with solvent and instrument. | chemicalbook.comresearchgate.netrsc.org |

| ¹³C NMR | Available, but specific shifts vary with solvent and instrument. | chemicalbook.com |

| Infrared (IR) | Available, but specific peak values are not detailed in the provided search results. | chemicalbook.comnih.gov |

| Mass Spectrometry (MS) | Available, but specific m/z values are not detailed in the provided search results. | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-8-5(7)3-4-6/h2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQBIOQCECCMOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329386 | |

| Record name | Ethyl 3-aminopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924-73-2 | |

| Record name | Ethyl 3-aminopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-aminopropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-aminopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 3-AMINOPROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWD52URW2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Ethyl 3 Aminopropanoate and Its Derivatives

Established Synthetic Routes to Ethyl 3-aminopropanoate

Several reliable methods have been developed for the synthesis of this compound, leveraging common starting materials and well-understood reaction mechanisms.

Amination Reactions of Ethyl Acrylate (B77674) Precursors

One of the most direct methods for synthesizing this compound and its derivatives is through the amination of ethyl acrylate. This reaction, a type of aza-Michael addition, involves the conjugate addition of an amine to the electron-deficient alkene of ethyl acrylate. wikipedia.orgresearchgate.net The reaction adds the amino group to the β-carbon of the ester, directly forming the desired 3-aminopropanoate structure.

The process can be carried out with various amines and is often facilitated by a catalyst to improve reaction rates and yields. For example, the synthesis of ethyl 3-(pyridin-2-ylamino) propanoate, a derivative, is achieved by reacting 2-aminopyridine (B139424) with ethyl acrylate. ciac.jl.cngoogle.com Catalysts such as trifluoromethanesulfonic acid or acetic acid can be employed to promote this transformation. google.com In some cases, the reaction can be performed under solvent-free conditions using a heterogeneous catalyst like acidic alumina, which can be recycled and reused. researchgate.net

| Amine Source | Catalyst/Conditions | Product | Reported Yield |

|---|---|---|---|

| 2-Aminopyridine | Trifluoromethanesulfonic acid, 120-160°C | Ethyl 3-(pyridin-2-ylamino) propanoate | 85% |

| Primary aliphatic and aromatic amines | Acidic Alumina, Solvent-free | Corresponding mono-adducts | High yields |

| Tris(2-aminoethyl)amine | DABCO, Methanol (B129727), Room temperature | Ester derivatives of Tris(2-aminoethyl)amine | Good yields |

Reduction of Nitro-Containing Ethyl Propanoates to Amino Analogs

Another established route involves the chemical reduction of a nitro group to an amine. In this approach, ethyl 3-nitropropanoate (B1233125) serves as the precursor. The nitro group (-NO₂) is reduced to a primary amine group (-NH₂) to yield the target molecule. This transformation can be accomplished using various reducing agents.

A common method is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). Alternatively, metal-based reducing agents can be employed. For instance, stannous chloride (SnCl₂) in an ethanol (B145695) solvent has been effectively used to reduce a nitrophenyl propanoic acid intermediate to the corresponding aminophenyl derivative, demonstrating the viability of this method for creating amino groups in propanoate structures. nih.gov

| Nitro-Containing Precursor | Reducing Agent/Catalyst | Product |

|---|---|---|

| Ethyl 3-nitropropanoate | H₂, Pd/C (or other suitable catalyst) | This compound |

| 3-(3-nitrophenyl)propanoic acid | Stannous chloride (SnCl₂) in ethanol | Ethyl 3-(3-aminophenyl)propanoate (B2654546) |

Esterification of β-Alanine and its Derivatives

This compound is the ethyl ester of the naturally occurring amino acid β-alanine. wikipedia.orgwikipedia.org Consequently, a straightforward synthesis involves the direct esterification of β-alanine with ethanol. This reaction is typically acid-catalyzed, a process known as Fischer esterification.

In this method, β-alanine is heated with an excess of ethanol in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The acid protonates the carboxylic acid group of β-alanine, making it more susceptible to nucleophilic attack by the ethanol. This reaction produces this compound, often isolated as its hydrochloride salt. fishersci.casigmaaldrich.com Lewis acids can also facilitate this transformation; for example, stannous chloride has been shown to act as a Lewis acid, activating a carboxylic acid for esterification with ethanol. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| β-Alanine | Ethanol | Strong Acid (e.g., HCl) | This compound (often as hydrochloride salt) |

Multi-Step Synthesis from Diverse Starting Materials

Complex organic molecules are often synthesized through multi-step pathways where the product of one reaction becomes the starting material for the next. savemyexams.comlumenlearning.com This approach allows for the construction of target molecules from simpler, more readily available precursors.

An example of a multi-step synthesis for a derivative is the preparation of ethyl 3-(3-aminophenyl)propanoate starting from 3-nitrobenzaldehyde. nih.gov This process involves an initial Knoevenagel condensation with Meldrum's acid, followed by reduction of both an alkylidene group and the nitro group. The final step of this sequence is an esterification of the carboxylic acid. nih.gov Such multi-step sequences provide flexibility in molecular design, enabling the synthesis of a wide range of derivatives by modifying the starting materials or the reaction sequence. syrris.jpnih.gov

Enantioselective Synthesis Approaches for Chiral this compound Analogs

The synthesis of specific stereoisomers (enantiomers) is crucial in medicinal chemistry, as different enantiomers of a molecule can have vastly different biological activities. Chiral analogs of this compound, which possess a stereocenter, are valuable building blocks for pharmaceuticals. hilarispublisher.com

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis is a powerful tool for creating chiral molecules with a high degree of enantioselectivity. hilarispublisher.com This involves using a chiral catalyst or a chiral auxiliary to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

One prominent strategy for synthesizing chiral β-amino esters is the asymmetric aza-Michael reaction. acs.orgresearchgate.net In this approach, a chiral auxiliary, such as (S,S)-(+)-pseudoephedrine, can be attached to an α,β-unsaturated precursor. acs.orgnih.gov This auxiliary directs the incoming amine nucleophile to one face of the molecule, resulting in a highly diastereoselective C-N bond formation. The auxiliary can then be removed to yield the desired chiral β-amino ester. acs.org

Organocatalysis also offers effective methods for these transformations. Chiral bifunctional thiourea (B124793) catalysts, for example, have been successfully used in asymmetric Mannich reactions to generate chiral β-amino esters with excellent enantiomeric excesses (up to 99% ee). acs.org Similarly, newly designed organocatalysts, such as those based on a 2-azanorbornane framework, have shown high efficiency in asymmetric Michael additions to produce chiral adducts in high yields and stereoselectivities. nih.govjst.go.jp These catalytic methods are key to accessing optically pure β-amino esters and their derivatives, which are important intermediates for various biologically active molecules. hilarispublisher.comacs.orgresearchgate.net

| Reaction Type | Chiral Influence | Key Features | Outcome |

|---|---|---|---|

| Aza-Michael Reaction | (S,S)-(+)-pseudoephedrine (Chiral Auxiliary) | Diastereoselective conjugate addition of a nitrogen nucleophile. acs.orgnih.gov | Good yields and high diastereoselectivity. acs.org |

| Mannich Reaction | Chiral bifunctional thiourea (Organocatalyst) | Addition of 3-indolinone-2-carboxylates to N-Boc-benzaldimines. acs.org | Good yields with up to 99% enantiomeric excess (ee). acs.org |

| Michael Addition | 2-Azanorbornane-based amino amide (Organocatalyst) | Addition of β-keto esters to nitroolefins. nih.govjst.go.jp | High yields and stereoselectivities (up to 96% ee). jst.go.jp |

Enzymatic Resolution and Biocatalytic Pathways for Enantiopure this compound Derivatives

The production of enantiomerically pure chiral molecules is of paramount importance in the pharmaceutical industry. Biocatalysis, utilizing enzymes, offers a highly selective and environmentally benign approach to achieve this. Enzymes operate under mild conditions and exhibit exquisite selectivity, making them ideal for the synthesis of enantiopure compounds. frontiersin.orgnih.gov

While direct enzymatic resolution of this compound is not extensively detailed, the principles can be understood from studies on analogous structures like ethyl 3-hydroxy-3-phenylpropanoate. Hydrolases, such as lipases and proteases, are commonly employed for the kinetic resolution of racemic esters. In a typical resolution, one enantiomer of the racemic ester is selectively hydrolyzed by the enzyme to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the two enantiomers. For instance, lipases from Pseudomonas sp. and Pig liver esterase (PLE) have been successfully used in the hydrolysis of related β-hydroxy esters, achieving high enantiomeric excess (e.e.). frontiersin.org

Biocatalytic pathways can also be designed for the asymmetric synthesis of chiral β-amino acid derivatives. This can involve the use of transaminases or other enzymes to introduce the amino group stereoselectively onto a prochiral precursor. These methods are part of a growing field of green chemistry, aiming to develop more sustainable and efficient synthetic routes. nih.gov

Table 1: Examples of Enzymes Used in the Resolution of Related Esters

| Enzyme | Substrate Example | Outcome |

| Pseudomonas cepacia lipase (B570770) (PCL) | Ethyl 3-hydroxy-3-phenylpropanoate | High conversion and enantioselectivity |

| Pig Liver Esterase (PLE) | Ethyl 3-hydroxy-3-phenylpropanoate | Moderate to good enantioselectivity |

| Candida rugosa lipase (CRL) | Various β-hydroxy esters | Varied selectivity depending on substrate |

This table is illustrative of enzymatic resolutions for structurally similar compounds, highlighting the potential for application to this compound derivatives.

Chiral Auxiliary Strategies in Stereoselective Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. This strategy is a powerful tool for the asymmetric synthesis of β-amino esters.

One common approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester that is attached to a chiral auxiliary. The steric hindrance and electronic properties of the auxiliary guide the incoming nucleophile to one face of the double bond, resulting in a diastereoselective reaction. For example, pseudoephedrine has been used as a chiral auxiliary in the aza-Michael reaction to prepare chiral β-amino esters with good yields and high enantioselectivities. rsc.org

Another strategy employs chiral auxiliaries to direct the stereoselective reduction of enamines. A metal-free catalytic system using a chiral auxiliary can achieve high stereoselectivity in the reduction of N-benzyl enamines to afford β-amino esters. rsc.org Oxazolidinones are another class of widely used chiral auxiliaries that can be N-acylated and then subjected to diastereoselective alkylation or other transformations. nih.gov The choice of chiral auxiliary is crucial and depends on the specific reaction and desired stereochemical outcome.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application |

| Pseudoephedrine | Diastereoselective alkylations, conjugate additions |

| Oxazolidinones (Evans auxiliaries) | Aldol reactions, alkylations, acylations |

| Camphorsultam (Oppolzer's sultam) | Diels-Alder reactions, alkylations |

| (S,S)-(+)-Pseudoephedrine | Aza-Michael reactions for β-amino ester synthesis |

This table provides examples of chiral auxiliaries and their general applications in asymmetric synthesis.

Derivatization and Functionalization Strategies for this compound

The versatility of this compound as a synthetic intermediate stems from the reactivity of its functional groups—the primary amino group, the ester, and the α- and β-carbon positions.

N-Alkylation and Acylation Reactions of the Amino Group

The primary amino group of this compound is a nucleophilic center that readily undergoes alkylation and acylation reactions. N-alkylation introduces alkyl substituents onto the nitrogen atom, while N-acylation introduces acyl groups. These modifications are fundamental for building more complex molecular architectures and for modulating the biological activity of the resulting compounds.

For example, the insect repellent IR3535® is chemically known as ethyl 3-(N-n-butyl-N-acetyl)aminopropionate. This compound is a derivative of this compound that has been both N-butylated and N-acetylated, showcasing the utility of these derivatization strategies. dntb.gov.uaresearchgate.net

General methods for N-acylation often involve the reaction of the amino ester with an acyl chloride or anhydride (B1165640) in the presence of a base. nih.gov These reactions are typically high-yielding and provide a straightforward route to a wide range of N-acyl derivatives.

Functionalization at the α- and β-Carbon Positions

Functionalization of the carbon backbone of this compound allows for the introduction of additional substituents and the creation of new stereocenters.

α-Carbon Functionalization: While the α-protons of this compound are not as acidic as those in α-amino esters, they can be deprotonated under suitable conditions to form an enolate. This enolate can then react with various electrophiles. More commonly, derivatives of this compound are used in reactions that functionalize the α-position. For instance, oxidative coupling reactions of α-amino esters with phenols or naphthols can proceed in the presence of an oxidant to yield α-arylated amino acid derivatives. nih.gov This strategy could potentially be adapted for the α-functionalization of N-protected this compound.

β-Carbon Functionalization: The β-position of this compound can also be a site for functionalization, although this is often more challenging. One approach involves the use of β-enamino ester derivatives, which can be generated from this compound. These intermediates can undergo reactions such as Michael additions, where a nucleophile adds to the β-carbon. Diastereoselective functionalization at the β-position is a key strategy for the synthesis of substituted β-amino acids.

Formation of Complex Scaffolds from this compound Hydrohalides

This compound hydrohalides, such as the hydrochloride salt, are stable, crystalline solids that are often used as the starting material for various synthetic transformations. The hydrohalide salt can be neutralized in situ to generate the free amine, which can then be used in subsequent reactions.

A significant application of this compound derivatives is in the synthesis of nitrogen-containing heterocycles. β-Enamino esters, readily prepared from this compound, are versatile building blocks for constructing a variety of heterocyclic systems. nih.gov These intermediates can participate in cyclization reactions to form pyridines, pyrroles, pyrazolones, and other important heterocyclic scaffolds. rsc.orgnih.gov For example, the reaction of β-enamino esters with hydrazines can yield pyrazolone (B3327878) derivatives, while their reaction with active methylene (B1212753) compounds can lead to pyridinones. nih.gov These heterocyclic frameworks are prevalent in many natural products and pharmaceuticals. rsc.org

Catalytic Systems in this compound Synthesis

The development of efficient catalytic systems is crucial for the large-scale and environmentally friendly synthesis of this compound and its derivatives.

One-step catalytic methods are highly desirable. For instance, a preparation method for ethyl 3-(pyridin-2-ylamino) propanoate involves the direct reaction of 2-aminopyridine and ethyl acrylate using trifluoromethanesulfonic acid as a catalyst. rsc.org This approach simplifies the synthesis process and reduces waste.

Another example is the synthesis of ethyl 3-(3-aminophenyl)propanoate, which employs a tandem Knoevenagel condensation/alkylidene reduction followed by a reduction of a nitro group. In this synthesis, stannous chloride in ethanol acts as a reducing agent for the nitro group and simultaneously catalyzes the esterification of the carboxylic acid, demonstrating a dual catalytic role. rsc.org

Furthermore, the field of asymmetric catalysis is continuously evolving, with the development of new chiral catalysts and ligands for the enantioselective synthesis of chiral molecules, including β-amino esters. frontiersin.orgnih.gov These catalytic systems, which can be based on transition metals or organocatalysts, offer the potential for highly efficient and selective production of enantiopure this compound derivatives. frontiersin.org

Transition Metal Catalysis for Carbon-Carbon and Carbon-Heteroatom Coupling

Transition metal catalysis provides powerful tools for the construction of complex molecules by facilitating the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. While direct synthesis of the parent this compound via these methods is less common, they are instrumental in synthesizing its derivatives, particularly aryl-substituted analogues. For instance, palladium-catalyzed coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to couple an aryl halide with a suitably functionalized propanoate derivative, enabling the creation of a diverse library of compounds. mdpi.com

A notable example is the synthesis of ethyl 3-(3-aminophenyl)propanoate. In one effective method, stannous chloride (SnCl2) is used as a reducing agent for a nitro group and also acts as a Lewis acid catalyst. nih.gov This dual function enables the simultaneous reduction of a nitro group to an amine and the esterification of a carboxylic acid, showcasing how metal salts can facilitate key transformations. nih.gov The use of transition metal complexes can offer new reaction pathways that are not accessible through other means, often proceeding with low catalyst loadings and under mild conditions. mdpi.com

Table 1: Examples of Metal-Mediated Transformations in the Synthesis of this compound Derivatives

| Catalyst/Reagent | Substrates | Transformation | Product | Reference |

| Stannous Chloride (SnCl₂) | 3-(3-nitrophenyl)propanoic acid, Ethanol | Simultaneous nitro group reduction and esterification | Ethyl 3-(3-aminophenyl)propanoate | nih.gov |

| Palladium Acetate (Pd(OAc)₂) | Indole (B1671886) derivative, Substituted thiophene | C-H/C-H coupling | Functionalized indole derivative | mdpi.com |

Organocatalysis in Stereoselective Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a third pillar of catalysis alongside transition metal and enzymatic catalysis. A significant advantage of organocatalysis is the ability to perform stereoselective transformations, yielding chiral products with high enantiomeric excess. researchgate.net For derivatives of this compound, this is particularly relevant for creating chiral β-amino esters, which are important precursors for pharmaceuticals and other bioactive molecules.

The primary route for applying organocatalysis to this system is the asymmetric aza-Michael addition. In this reaction, a nucleophilic amine adds to an α,β-unsaturated ester like ethyl acrylate. A chiral organocatalyst, such as a derivative of proline or a cinchona alkaloid, can control the facial selectivity of the addition, leading to the preferential formation of one enantiomer of the product. researchgate.net This approach is highly atom-economical and avoids the use of potentially toxic heavy metals.

Table 2: Potential Organocatalytic Approaches for Stereoselective Synthesis

| Catalyst Type | Key Reaction | Substrates | Potential Product |

| Chiral Secondary Amines (e.g., Proline derivatives) | Asymmetric aza-Michael Addition | Amine, Ethyl acrylate | Chiral this compound derivative |

| Cinchona Alkaloid-based Catalysts | Asymmetric aza-Michael Addition | Amine, Ethyl acrylate | Chiral this compound derivative |

| Chiral Phosphoric Acids | Asymmetric 1,2-rearrangement | Oxidized indole derivatives | Chiral oxindole (B195798) alkaloids |

Acid and Base Catalysis in Ester Formation and Amine Addition

Conventional acid and base catalysis remain highly relevant and widely used for the synthesis of this compound and its derivatives due to their simplicity, cost-effectiveness, and scalability. The most common approach is the aza-Michael addition of an amine to ethyl acrylate. google.compatsnap.com

This reaction can be catalyzed by either acids or bases. Acid catalysis, for example using glacial acetic acid or a stronger acid like trifluoromethanesulfonic acid, proceeds by activating the ethyl acrylate electrophile, making it more susceptible to nucleophilic attack by the amine. google.compatsnap.com One patented method details the synthesis of ethyl 3-(pyridin-2-ylamino) propanoate by reacting 2-aminopyridine and ethyl acrylate in the presence of trifluoromethanesulfonic acid as a catalyst. google.com Another describes the use of acetic acid for a similar transformation. patsnap.com

Lewis acids can also play a crucial role. In one synthetic route, stannous chloride not only acts as a reducing agent but also as a Lewis acid, activating a carboxylic acid towards nucleophilic attack by ethanol to facilitate esterification. nih.gov

Table 3: Acid Catalysis in the Synthesis of this compound Derivatives

| Catalyst | Substrate 1 | Substrate 2 | Solvent | Product | Reference |

| Acetic Acid | 2-aminopyridine | Ethyl acrylate | None specified | Ethyl 3-(pyridin-2-ylamino) propanoate | patsnap.com |

| Trifluoromethanesulfonic acid | 2-aminopyridine | Ethyl acrylate | Anhydrous ethanol | Ethyl 3-(pyridin-2-ylamino) propanoate | google.com |

Green Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly guiding the development of new synthetic processes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jk-sci.com For an industrially relevant compound like this compound, these considerations are paramount.

Solvent-Free and Reduced-Solvent Methodologies

A key principle of green chemistry is the reduction or elimination of solvents, which often constitute the largest mass component of a reaction and contribute significantly to waste and environmental hazards. gctlc.org Solvent-free, or neat, reactions offer a compelling alternative. For example, the synthesis of various β-enamino ketones and esters has been successfully achieved under solvent-free conditions using an efficient catalyst. researchgate.net

Applying this to this compound, the aza-Michael addition of an amine to ethyl acrylate could potentially be run without a solvent, especially if one of the liquid reagents is used in excess. This approach not only reduces waste but can also lead to higher reaction rates and simpler product isolation. gctlc.org

Development of Recyclable Catalytic Systems

The ability to recover and reuse a catalyst is a cornerstone of sustainable chemistry, as it lowers costs and reduces the environmental burden associated with catalyst synthesis and disposal. jk-sci.com Significant progress has been made in developing heterogeneous catalysts that can be easily separated from the reaction mixture.

Strategies include immobilizing a homogeneous catalyst onto a solid support like silica (B1680970) or alumina, or using catalysts that are inherently solid. mdpi.com For instance, iron(III) triflate has been used as a highly stable and recyclable catalyst for the synthesis of β-enamino esters under solvent-free conditions, demonstrating its potential for multiple reaction cycles with minimal loss of activity. researchgate.net Other innovative approaches include the use of magnetic nanoparticles as a core for the catalyst, allowing for simple magnetic separation after the reaction is complete. researchgate.net

Table 4: Examples of Recyclable Catalyst Systems

| Catalyst System | Support Material | Separation Method | Potential Application | Reference |

| Iron(III) triflate (Fe(OTf)₃) | None (Heterogeneous) | Filtration | Synthesis of β-enamino esters | researchgate.net |

| Copper(I) acetate | Silica | Filtration | Azide-alkyne cycloaddition | mdpi.com |

| Functionalized Imidazolium Bromide | None (Ionic Liquid) | Decantation/Extraction | Carbonyl synthesis | researchgate.net |

| Copper-based catalyst | Alumina (γ-Al₂O₃) | Filtration | Hydrogenation reactions | mdpi.com |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wordpress.comjocpr.com A reaction with 100% atom economy generates no waste byproducts. jocpr.com

Addition reactions, such as the aza-Michael addition used to synthesize this compound from an amine and ethyl acrylate, are excellent examples of atom-economical processes. In theory, all atoms from both reactants are incorporated into the final product, resulting in an atom economy of 100%. jk-sci.com This contrasts sharply with substitution or elimination reactions, which inherently generate byproducts. Maximizing atom economy is crucial for minimizing waste at the molecular level and is a key goal in designing sustainable synthetic routes. wordpress.comprimescholars.com

Mechanistic Investigations of Ethyl 3 Aminopropanoate Reactivity

Nucleophilic Reactivity of the Amino Moiety

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile, capable of reacting with a range of electrophilic substrates. This reactivity is fundamental to the formation of new carbon-nitrogen bonds.

Amination Mechanisms with Electrophilic Substrates

A prominent example of the amino group's nucleophilic reactivity is its participation in reductive amination. wikipedia.org This one-pot reaction typically involves the conversion of a carbonyl compound (an aldehyde or ketone) to an amine. jove.com For Ethyl 3-aminopropanoate, the mechanism proceeds in two main stages:

Imine Formation: The nucleophilic primary amino group attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a hemiaminal intermediate, which then undergoes dehydration to yield a protonated imine (or iminium ion). wikipedia.orgmasterorganicchemistry.com

Reduction: A reducing agent present in the reaction mixture, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), delivers a hydride ion to the electrophilic carbon of the imine. jove.commasterorganicchemistry.com This reduction step forms the final, more substituted amine product. The use of a mild reducing agent like NaBH₃CN is crucial as it selectively reduces the imine intermediate without significantly reducing the initial carbonyl compound. jove.com

This process allows for the controlled alkylation of the amino group, a reaction that is otherwise difficult to manage via direct alkylation with alkyl halides due to tendencies toward over-alkylation. masterorganicchemistry.com

Intramolecular Cyclization Pathways

The bifunctional nature of this compound allows for intramolecular reactions where the nucleophilic amino group attacks the electrophilic ester carbonyl carbon. This process can lead to the formation of a cyclic amide, specifically a four-membered ring known as a β-lactam (azetidin-2-one).

This cyclization is essentially an intramolecular aminolysis of the ester. The reaction is often promoted under conditions that favor nucleophilic attack, such as in the presence of a base which can deprotonate the amino group, increasing its nucleophilicity, or through thermal activation. The mechanism involves the direct attack of the nitrogen's lone pair on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the elimination of an ethoxide ion (CH₃CH₂O⁻) to yield the cyclic β-propiolactam. Research on related ω-amino acid esters has shown that such lactamization can be a significant competing pathway during base-mediated hydrolysis. core.ac.uk The synthesis and subsequent polymerization of β-propiolactam have been documented in chemical literature. wikipedia.org

Ester Hydrolysis and Transesterification Pathways of this compound

The ester functional group in this compound is susceptible to nucleophilic acyl substitution, most commonly observed in hydrolysis reactions that cleave the ester bond to yield β-alanine and ethanol (B145695). This transformation can be catalyzed by acids, bases, or enzymes, each following a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of this compound is a reversible process that results in an equilibrium between the ester, water, β-alanine, and ethanol. The mechanism involves the activation of the carbonyl group by a proton, making it more susceptible to nucleophilic attack by a weak nucleophile like water. The key steps are:

Protonation: The carbonyl oxygen is protonated by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy group, converting the latter into a good leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield β-alanine and regenerate the acid catalyst (H₃O⁺).

Kinetic studies on the acid hydrolysis of β-alanine ethyl ester have been performed to determine its reaction parameters.

Table 1: Arrhenius Parameters for Acid Hydrolysis of β-Alanine Ethyl Ester wikipedia.org

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 60.25 kJ/mol |

| Pre-exponential Factor (log A) | 8.44 |

Data from Wright, Margaret Robson (1969). Journal of the Chemical Society B: Physical Organic.

Base-Mediated Hydrolysis Mechanisms

Base-mediated hydrolysis, also known as saponification, is an irreversible process that goes to completion. The mechanism involves a direct attack of a strong nucleophile, the hydroxide (B78521) ion (OH⁻), on the ester carbonyl carbon. The steps are as follows:

Nucleophilic Attack: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate with a negative charge on the oxygen.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (CH₃CH₂O⁻) as the leaving group.

Kinetic data for the base-catalyzed hydrolysis of various amino acid esters have been determined, providing insight into their relative reactivities.

Table 2: Second-Order Rate Constants for Base Hydrolysis of Amino Acid Esters core.ac.ukresearchgate.netekb.egcu.edu.eg

| Ester | Rate Constant (kOH) at 25°C (dm³ mol⁻¹ s⁻¹) |

|---|---|

| Glycine Methyl Ester | ~0.6 - 0.7 |

| 3-Aminopropanoic Acid Methyl Ester | ~0.23 |

| 4-Aminobutanoic Acid Methyl Ester | ~0.1 |

Note: Data represents values for structurally similar amino acid esters to illustrate general reactivity trends.

Enzymatic Hydrolysis Mechanisms

Enzymes, particularly lipases and esterases, can catalyze the hydrolysis of this compound with high specificity. nih.gov These biocatalysts operate under mild conditions and often exhibit enantioselectivity. The general mechanism for hydrolysis by a serine hydrolase, a common class of esterases, involves a catalytic triad (B1167595) of amino acid residues (typically serine, histidine, and aspartate) in the enzyme's active site. stackexchange.comresearchgate.net

Enzyme-Substrate Binding: The ester substrate binds to the active site of the enzyme.

Nucleophilic Attack: The serine residue, activated by the other members of the catalytic triad, acts as a powerful nucleophile. Its hydroxyl group attacks the ester's carbonyl carbon. researchgate.net

Formation of Acyl-Enzyme Intermediate: This attack forms a tetrahedral intermediate which then collapses, releasing ethanol. This results in an acyl-enzyme intermediate, where the β-alanyl group is covalently bonded to the serine residue. stackexchange.com

Deacylation: A water molecule enters the active site and, activated by the histidine residue, acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. researchgate.net

Product Release: This leads to another tetrahedral intermediate that collapses to release the β-alanine product, regenerating the free enzyme and completing the catalytic cycle. researchgate.net

This enzymatic pathway is a cornerstone of kinetic resolution processes for racemic amino acid esters. nih.govcncb.ac.cn

Reaction Mechanisms of Specific Functional Group Transformations

The conversion of nitro-containing propanoate precursors to this compound involves key chemical transformations, primarily the reduction of the nitro group and, in some cases, substitution reactions involving this functionality.

Reduction Mechanisms of Nitro-Containing Propanoate Precursors

The reduction of a nitro group to a primary amine is a fundamental transformation in the synthesis of this compound from its nitro precursors, such as ethyl 3-nitropropanoate (B1233125). This transformation is a six-electron reduction that can proceed through various intermediates, with the exact mechanism often dependent on the reducing agent and reaction conditions.

Commonly employed methods for the reduction of aliphatic nitro compounds include catalytic hydrogenation and chemical reduction using metals in acidic media or complex metal hydrides.

Catalytic Hydrogenation: In catalytic hydrogenation, reagents such as palladium on carbon (Pd/C) or Raney nickel are frequently utilized. The reaction typically involves the adsorption of the nitro compound onto the catalyst surface, followed by the sequential addition of hydrogen atoms. The generally accepted mechanism proceeds through the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.

Chemical Reduction: A variety of chemical reducing agents can effect the transformation of a nitro group to an amine. Metal/acid combinations, such as iron in acetic acid or zinc in hydrochloric acid, are classic examples. For instance, the reduction of 3-(3-nitrophenyl)propanoic acid, a precursor to a substituted this compound, has been effectively achieved using stannous chloride in ethanol. In this particular case, the stannous chloride not only acts as the reducing agent for the nitro group but also serves as a Lewis acid to catalyze the simultaneous esterification of the carboxylic acid. Another powerful reducing agent for aliphatic nitro compounds is lithium aluminum hydride (LiAlH4).

The general pathway for the reduction of a nitro group to an amine can be summarized as follows:

R-NO₂ → R-NO (Nitroso intermediate) → R-NHOH (Hydroxylamine intermediate) → R-NH₂ (Amine)

The specific conditions and choice of reducing agent can influence the reaction rate and the potential for side reactions.

Substitution Reactions Involving the Nitro Group (in precursors)

While less common than reduction, the nitro group in aliphatic precursors can act as a leaving group in nucleophilic substitution reactions. This reactivity is particularly relevant in the context of radical-nucleophilic substitution (SRN1) mechanisms.

In an SRN1 reaction, the process is initiated by the transfer of an electron to the aliphatic nitro compound, forming a radical anion. This radical anion can then fragment, expelling the nitrite (B80452) ion (NO₂⁻) as a leaving group and generating an alkyl radical. This radical can then react with a nucleophile to form a new carbon-nucleophile bond. The chain reaction is propagated by the transfer of an electron from the product's radical anion to a new molecule of the starting nitro compound.

The feasibility of the nitro group acting as a leaving group is attributed to the stability of the departing nitrite ion, which is resonance-stabilized. While SN1 and SN2 mechanisms are also known for aliphatic nucleophilic substitution, the SRN1 pathway provides an alternative route for the substitution of the nitro group, especially in systems that can readily accept an electron to initiate the radical chain process.

Role of Steric and Electronic Factors in Reaction Selectivity

The efficiency and outcome of the reactions involved in the synthesis of this compound are significantly influenced by steric and electronic factors. These factors can affect reaction rates, regioselectivity, and the conformational preferences of the molecules involved.

Substituent Effects on Reaction Rates and Regioselectivity

The presence of substituents on the propanoate backbone of the nitro-containing precursors can exert profound effects on the rates and regioselectivity of both reduction and substitution reactions.

Electronic Effects: The electron-withdrawing nature of the nitro group is a dominant electronic factor. In the context of reduction, the presence of other electron-withdrawing or electron-donating groups on the carbon chain can modulate the electron density at the nitro group, thereby influencing its susceptibility to reduction. For instance, electron-withdrawing groups near the nitro group might increase the rate of reduction by making the nitrogen atom more electron-deficient and thus more receptive to electron transfer from the reducing agent.

In nucleophilic substitution reactions where the nitro group acts as a leaving group, the electronic nature of substituents can affect the stability of the intermediate radical or carbocation. Electron-donating groups can stabilize a carbocation intermediate in a potential SN1-type process, while the stability of radical intermediates in SRN1 reactions is also influenced by the electronic character of nearby substituents.

Steric Effects: Steric hindrance can play a significant role, particularly in catalytic hydrogenation. researchgate.net Bulky substituents near the nitro group can impede its approach to the catalyst surface, thereby slowing down the rate of reduction. The three-dimensional arrangement of atoms can create a crowded environment around the reactive center, making it more difficult for the reducing agent to access the nitro group. youtube.com

Regioselectivity, the preference for reaction at one position over another, is also governed by these factors. In molecules with multiple reactive sites, the interplay of steric and electronic effects will direct the incoming reagent to the most accessible and electronically favorable position.

Table 1: Influence of Substituent Properties on Reaction Characteristics

| Substituent Property | Effect on Reduction Rate | Effect on Substitution (as leaving group) | Influence on Regioselectivity |

| Electron-withdrawing | Generally increases rate | May stabilize radical anion in SRN1 | Directs nucleophiles to specific positions |

| Electron-donating | Generally decreases rate | May stabilize carbocation in SN1 | Can alter the preferred site of reaction |

| Sterically bulky | Decreases rate (hinders approach) | Can influence reaction pathway (e.g., favor E2 over SN2) | Can block access to certain reactive sites |

Conformational Analysis and its Influence on Reactivity

The reactivity of this compound and its precursors is also intrinsically linked to their conformational preferences. Molecules are not static entities but exist as an equilibrium of different spatial arrangements, or conformations, arising from rotation around single bonds. The relative stability of these conformers and the energy barriers between them can significantly impact reaction pathways.

For a molecule like this compound, rotation around the Cα-Cβ bond leads to different staggered and eclipsed conformations. The most stable conformations are typically the staggered ones, such as the anti and gauche conformers, which minimize steric interactions between substituents.

Anti conformation: The amino group and the ester group are positioned 180° apart.

Gauche conformation: The amino group and the ester group are positioned 60° apart.

The relative energies of these conformers are determined by a balance of steric repulsion and stereoelectronic effects. The gauche effect, for instance, describes a situation where a gauche conformation is unexpectedly more stable than the anti conformation, often due to stabilizing hyperconjugative interactions. wikipedia.org

The conformation of the substrate can influence the stereochemical outcome of a reaction. For a reaction to occur, the molecule must often adopt a specific conformation that allows for optimal orbital overlap between the reacting centers. For example, in an E2 elimination reaction, an anti-periplanar arrangement of the leaving group and a proton on the adjacent carbon is required. Similarly, the approach of a nucleophile in a substitution reaction can be favored in a particular conformation that minimizes steric hindrance.

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, are also critical. wikipedia.org These effects can stabilize or destabilize transition states, thereby influencing reaction rates and selectivity. For instance, the alignment of a bonding orbital with an adjacent anti-bonding orbital can lead to a stabilizing interaction that lowers the energy of a particular conformation or transition state.

Applications in Advanced Organic Synthesis

Ethyl 3-aminopropanoate as a Precursor in Peptide Synthesis

As an ester of the non-essential amino acid β-alanine, this compound serves as a valuable reagent in the field of peptide chemistry. wikipedia.org Its incorporation into peptide structures allows for the creation of synthetic peptides with modified properties.

The fundamental reaction in peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. luxembourg-bio.comresearchgate.net this compound can be incorporated into a growing peptide chain through this key reaction. The process typically involves the activation of a carboxylic acid group on an N-protected amino acid or peptide, which is then susceptible to nucleophilic attack by the primary amine of this compound. nih.govnih.gov This results in the formation of a new peptide bond, elongating the chain and introducing a β-amino acid residue. Conversely, the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and reacted with the N-terminus of another amino acid or peptide.

The general principle of amide bond formation involves several common strategies, often employing coupling reagents to facilitate the reaction between the carboxylic acid and the amine. researchgate.netresearchgate.net

Table 1: General Steps for Amide Bond Formation

| Step | Description |

| 1. Carboxyl Group Activation | The carboxylic acid of the first amino acid is activated using a coupling reagent (e.g., carbodiimides like DCC or EDC) to form a more reactive intermediate, such as an O-acylisourea or an active ester. luxembourg-bio.com |

| 2. Nucleophilic Attack | The lone pair of electrons on the nitrogen atom of the amine (from this compound) attacks the carbonyl carbon of the activated carboxyl group. nih.gov |

| 3. Tetrahedral Intermediate | A transient tetrahedral intermediate is formed. |

| 4. Bond Formation & Leaving Group Departure | The intermediate collapses, forming the stable amide (peptide) bond and releasing the leaving group from the activating agent. |

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones to enhance properties such as metabolic stability and target selectivity. illinois.edu this compound is a precursor to β-amino acids, which differ from the naturally occurring α-amino acids by having an additional methylene (B1212753) unit in their backbone. illinois.edu

The incorporation of β-amino acid residues, derived from precursors like this compound, into a peptide sequence results in a peptidomimetic. This structural alteration can induce different secondary structures (e.g., helices, sheets) compared to their natural counterparts, which can profoundly influence their biological activity. The increased flexibility and length of the backbone can also render these modified peptides more resistant to enzymatic degradation by proteases, leading to a longer half-life in biological systems. β-amino acids are important components in numerous biologically active molecules, drugs, and natural products. researchgate.net

Chiral Intermediate in Pharmaceutical Compound Development

This compound and its derivatives are crucial chiral intermediates in the synthesis of a variety of pharmaceutical compounds. The ability to introduce a specific stereochemistry is often vital for the efficacy and safety of a drug.

Angiotensin-converting enzyme (ACE) inhibitors are a class of medications used to treat high blood pressure and heart failure. medpharmres.comgoogleapis.comnih.govnih.gov The synthesis of several prominent ACE inhibitors, such as Enalapril, Lisinopril, and Ramipril, involves key intermediates that are structurally related to this compound.

A common strategy in the synthesis of these drugs is the reductive amination between a dipeptide and an ethyl keto-acid, namely ethyl 2-oxo-4-phenylbutyrate. chemicalbook.comresearchgate.netresearchgate.net This reaction forms the crucial N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]amino] moiety that is characteristic of many "pril" drugs. spectroscopyonline.comnih.gov For example, the synthesis of Enalapril involves the reductive alkylation of L-alanyl-L-proline with ethyl 2-oxo-4-phenylbutyrate. researchgate.net Similarly, Ramipril's synthesis involves the coupling of the amino acid N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine with another bicyclic amino acid derivative. googleapis.comgoogle.com While the starting material is not always this compound itself, the synthesis hinges on the use of an ethyl amino acid ester derivative to construct the core of the final active pharmaceutical ingredient.

Table 2: Key Precursors in the Synthesis of Selected ACE Inhibitors

| ACE Inhibitor | Key Precursor 1 | Key Precursor 2 |

| Enalapril | L-Alanyl-L-proline chemicalbook.comresearchgate.net | Ethyl 2-oxo-4-phenylbutyrate chemicalbook.comresearchgate.net |

| Lisinopril | N⁶-trifluoroacetyl-L-lysyl-L-proline researchgate.netnih.gov | Ethyl 2-oxo-4-phenyl butyrate (B1204436) researchgate.netnih.gov |

| Ramipril | N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine googleapis.com | (2S,3aS,6aS)-cyclopenta[b]pyrrole-2-carboxylic acid googleapis.com |

Anti-thrombotic agents are drugs that reduce the formation of blood clots. This compound derivatives serve as important intermediates in the synthesis of modern anticoagulants. For instance, ethyl 3-(pyridin-2-ylamino) propanoate is a key intermediate in the synthesis of dabigatran (B194492) etexilate, a direct thrombin inhibitor used as an oral anticoagulant. google.com The synthesis involves the reaction of 2-aminopyridine (B139424) and ethyl acrylate (B77674), showcasing a direct pathway to this crucial building block. google.com Additionally, enantiopure β-lactams, which can be synthesized from β-amino acid precursors, are themselves advanced precursors for thrombin and tryptase inhibitors. nih.gov

The structural motif of a β-amino acid is present in a wide range of pharmaceuticals beyond ACE inhibitors. researchgate.netnih.govmdpi.com this compound, as a fundamental β-amino acid ester, is a valuable starting material for these molecules.

One of the most significant applications is in the synthesis of β-lactams, which form the core structure of many essential antibiotics, including penicillins and cephalosporins. The four-membered azetidinone ring of β-lactams is fundamentally a cyclic amide of a β-amino acid. The synthesis of β-lactams can be achieved through the condensation of an ester enolate with an imine. For example, a reaction involving ethyl 3-ferrocenylpropanoate, a derivative of this compound, with an imine after treatment with lithium diisopropylamide (LDA) yields the corresponding β-lactam (2-azetidinone) ring structure. nih.gov This type of cyclization reaction is a cornerstone in the synthesis of this class of antibiotics.

Applications in Antiviral Agent Synthesis

This compound, as an amino acid ester, is a valuable component in the prodrug strategy for antiviral agents, particularly for nucleoside and nucleotide analogs. The core principle of this strategy is to temporarily modify the active drug molecule to enhance its pharmacokinetic and pharmacodynamic properties. Many potent antiviral nucleoside analogs suffer from poor oral bioavailability due to their high polarity and limited membrane permeability.

Building Block for Heterocyclic Systems

The bifunctional nature of this compound, containing both a primary amine and an ester group, makes it a versatile and valuable building block for the synthesis of various heterocyclic systems. These nitrogen-containing rings are core scaffolds in a vast array of pharmaceuticals and biologically active compounds.

Synthesis of Thiazolidine Derivatives

This compound serves as a key starting material in the synthesis of thiazolidine-4-one derivatives. Research has demonstrated its successful use in a one-pot condensation and cyclization reaction. This reaction typically involves three components: an aromatic aldehyde, this compound hydrochloride, and mercaptoacetic acid.

In a documented procedure, these three components are heated in a suitable solvent, such as toluene, with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The reaction proceeds through the initial formation of an imine between the aldehyde and this compound, followed by cyclization with mercaptoacetic acid to form the thiazolidine-4-one ring. This method provides a direct route to novel ethyl 3-(2-aryl-4-oxo-thiazolidin-3-yl)-propionates, which are scaffolds of interest for developing agents with potential anti-inflammatory, antioxidant, and antimicrobial properties.

Table 1: Examples of Ethyl 3-(2-aryl-4-oxo-thiazolidin-3-yl)-propionate Synthesis Data based on a representative one-pot condensation/cyclization reaction.

| Aromatic Aldehyde (Reactant 1) | This compound HCl (Reactant 2) | Mercaptoacetic acid (Reactant 3) | Resulting Product |

| Benzaldehyde | Yes | Yes | Ethyl 3-(4-oxo-2-phenylthiazolidin-3-yl)propanoate |

| 4-Chlorobenzaldehyde | Yes | Yes | Ethyl 3-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)propanoate |

| 4-Methoxybenzaldehyde | Yes | Yes | Ethyl 3-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)propanoate |

| 2-Nitrobenzaldehyde | Yes | Yes | Ethyl 3-(2-(2-nitrophenyl)-4-oxothiazolidin-3-yl)propanoate |

Formation of Oxazole (B20620) and Imidazolone (B8795221) Scaffolds

While direct, widely reported syntheses of oxazole and imidazolone scaffolds originating from this compound are not prevalent in the literature, its chemical structure makes it a plausible candidate for such transformations. Established synthetic routes to oxazoles, such as biomimetic methods, often proceed through the cyclodehydration and oxidation of acylserine precursors (which are α-amino acid esters). As a β-amino acid ester, this compound could potentially be utilized in analogous synthetic strategies to create corresponding β-amino-substituted heterocyclic systems.

Furthermore, imidazolone derivatives are often synthesized from corresponding oxazolone (B7731731) intermediates by condensation with various arylamines. nih.gov This establishes a potential, albeit indirect, pathway where an oxazole-like precursor, potentially derived from a β-amino ester like this compound, could lead to the formation of imidazolone scaffolds.

Construction of Other Nitrogen-Containing Heterocycles

The utility of this compound extends to the construction of other significant nitrogen-containing heterocycles, such as substituted pyridines. A notable application is in the synthesis of ethyl 3-(pyridin-2-ylamino)propionate. This compound is a crucial intermediate in the industrial synthesis of Dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant. google.com The synthesis can be achieved through the reaction of 2-aminopyridine with ethyl acrylate or through a multi-step process involving 2-chloropyridine (B119429) N-oxide and this compound hydrochloride. google.com

In addition to pyridines, the underlying propanoate structure is a versatile template. Research on related, more complex propanoate esters has shown their successful conversion into a variety of heterocyclic systems including pyrazoles, triazoles, and pyrimidinones (B12756618) through reactions with reagents like hydrazine (B178648) or thiourea (B124793). researchgate.net This demonstrates the broader potential of the this compound scaffold in the synthesis of a diverse range of medicinally relevant heterocycles. researchgate.net

Utility in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov This approach is highly valued in drug discovery for its efficiency and its ability to rapidly generate large libraries of structurally diverse molecules (Diversity-Oriented Synthesis). nih.gov

This compound is an excellent substrate for isocyanide-based MCRs, particularly the Ugi four-component reaction (Ugi-4CR). The Ugi reaction involves an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide, which react to form a bis-amide product. nih.govslideshare.net As a primary amine, this compound can be systematically varied with a wide range of the other three components to produce a library of unique compounds, each featuring the ethyl propanoate moiety. This modularity allows for the exploration of vast chemical space from a small set of starting materials, facilitating the discovery of new bioactive compounds. The incorporation of the ester group from this compound also provides a handle for further chemical modification.

Table 2: Illustrative Diversity in the Ugi Reaction Using this compound

| Component 1 (Aldehyde/Ketone) | Component 2 (Amine) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Resulting Scaffold |

| R1-CHO | This compound | R2-COOH | R3-NC | Bis-amide with R1, R2, R3, and ethyl propanoate groups |

| Cyclohexanone | This compound | Acetic Acid | tert-Butyl isocyanide | Unique bis-amide product |

| Benzaldehyde | This compound | Benzoic Acid | Cyclohexyl isocyanide | Unique bis-amide product |

| Acetone | This compound | Formic Acid | Benzyl isocyanide | Unique bis-amide product |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are employed to explore the fundamental electronic characteristics of Ethyl 3-aminopropanoate. These investigations help in understanding the molecule's stability, reactivity, and the nature of its chemical bonds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that a molecule is more reactive because less energy is required to excite an electron from the ground state. irjweb.comgrowingscience.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, including ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (σ). irjweb.com These parameters are defined by the following equations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -χ

Global Hardness (η) = (I - A) / 2

Global Softness (σ) = 1 / η

These calculations are typically performed using Density Functional Theory (DFT) with functionals such as B3LYP or ωB97XD and basis sets like 6-311++G(d,p). nih.govnih.gov

Table 1: Illustrative Quantum Chemical Descriptors for this compound This table presents representative data that would be obtained from a DFT calculation for illustrative purposes.

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.95 |

| HOMO-LUMO Energy Gap | ΔE | 5.90 |

| Ionization Potential | I | 6.85 |

| Electron Affinity | A | 0.95 |

| Electronegativity | χ | 3.90 |

| Chemical Potential | μ | -3.90 |

| Global Hardness | η | 2.95 |

| Global Softness | σ | 0.34 |

Molecular Electrostatic Surface Potential (MESP) analysis is a vital tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. libretexts.org The MESP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. wolfram.com This map uses a color spectrum to indicate different regions of charge: red signifies areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates areas of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. avogadro.ccuni-muenchen.de Green and yellow represent regions with intermediate or near-zero potential.

For this compound, an MESP analysis would likely show a region of high negative potential (red) around the carbonyl oxygen and the nitrogen of the amino group, highlighting their roles as hydrogen bond acceptors and sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), indicating their function as hydrogen bond donors.

Fukui functions provide a more quantitative method for identifying the most reactive sites within a molecule. These functions are derived from the change in electron density as an electron is added to or removed from the system. They are used to predict the sites for nucleophilic, electrophilic, and radical attacks. irjweb.com

The three main types of Fukui functions are:

f+(r): For nucleophilic attack (addition of an electron).

f-(r): For electrophilic attack (removal of an electron).

f0(r): For radical attack.

A higher value of the Fukui function at a specific atomic site indicates a greater reactivity for that type of attack. For this compound, this analysis would pinpoint which specific atoms are most likely to participate in different types of chemical reactions.

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific covalent bond homolytically in the gas phase. libretexts.org It is a direct measure of bond strength. Calculating BDEs is crucial for understanding the thermal stability of a molecule and predicting its decomposition pathways. libretexts.org Computationally, BDE is determined by calculating the total energies of the optimized molecule and its resulting radical fragments after bond cleavage. researchgate.net

The BDE for a bond A-B is calculated as: BDE(A-B) = [E(A•) + E(B•)] - E(A-B) where E(A•) and E(B•) are the energies of the resulting radicals and E(A-B) is the energy of the parent molecule.

Studying the BDEs of the C-C, C-O, C-N, and C-H bonds in this compound would identify the weakest bond, which is the most likely site for initial cleavage in thermal decomposition or autoxidation processes. Autoxidation involves the spontaneous oxidation of a compound in the presence of oxygen, a process often initiated by the cleavage of the weakest bond to form a radical.

Density Functional Theory (DFT) Applications for Molecular Properties

DFT is a widely used computational method for investigating the electronic structure and properties of molecules. It is particularly effective for geometry optimization and analyzing the different spatial arrangements a molecule can adopt.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For a flexible molecule like this compound, which has several rotatable single bonds, multiple stable conformations (conformers) can exist.

Table 2: Representative Optimized Geometrical Parameters for a Stable Conformer of this compound This table provides an example of the kind of data obtained from a DFT geometry optimization. The values are illustrative.

| Parameter | Bond/Angle | Value (Å / Degrees) |

| Bond Lengths | C=O | 1.21 Å |

| C-O (ester) | 1.35 Å | |

| O-CH2 (ethyl) | 1.45 Å | |

| C-C (carbonyl) | 1.52 Å | |

| C-N | 1.47 Å | |

| Bond Angles | O=C-O | 124.5° |

| C-O-CH2 | 116.0° | |

| C-C-N | 111.5° | |

| Dihedral Angle | C-C-C-N | ~60° (gauche) |

Vibrational Spectral Analysis and Experimental Correlation

The vibrational characteristics of this compound can be thoroughly investigated by combining experimental spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, with theoretical quantum chemical calculations. nih.gov This dual approach allows for a detailed and accurate assignment of the fundamental vibrational modes of the molecule. scielo.org.mx

Theoretical calculations, typically employing Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to compute the harmonic vibrational frequencies, IR intensities, and Raman activities. nih.gov The calculated frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and the use of a finite basis set. To achieve better agreement with experimental data, the computed wavenumbers are uniformly scaled by a scaling factor. scielo.org.mx

The potential energy distribution (PED) analysis is crucial for characterizing the nature of the vibrational modes, providing a detailed assignment of each calculated frequency to specific molecular vibrations such as stretching, bending, and torsion. nih.gov For a molecule like this compound, key vibrational modes would include the N-H stretching of the amino group, C=O stretching of the ester group, C-O and C-N stretching, as well as various CH2 and CH3 bending and rocking modes.

By comparing the scaled theoretical frequencies with the bands observed in the experimental FTIR and FT-Raman spectra, a reliable assignment of the vibrational spectrum can be achieved. researchgate.net This correlation provides a powerful tool for confirming the molecular structure and understanding the intramolecular forces within this compound.

Below is an illustrative data table showing a hypothetical correlation between experimental and calculated vibrational frequencies for key functional groups in this compound, based on typical frequency ranges for such groups.

| Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Vibrational Assignment (Potential Energy Distribution) |

| ~3380, ~3320 | ~3375, ~3315 | Asymmetric & Symmetric N-H stretching |

| ~2980, ~2940 | ~2975, ~2935 | Asymmetric & Symmetric CH₃ stretching |

| ~2900 | ~2895 | CH₂ stretching |

| ~1735 | ~1730 | C=O ester stretching |

| ~1590 | ~1585 | NH₂ scissoring (bending) |

| ~1460, ~1380 | ~1455, ~1375 | CH₂ & CH₃ bending |

| ~1180 | ~1175 | C-O ester stretching |

| ~1060 | ~1055 | C-N stretching |

Modeling Transition States and Reaction Pathways

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions by modeling transition states and mapping out reaction pathways. sciepub.com A transition state is a high-energy, transient configuration along the reaction coordinate, representing the point of maximum energy that must be overcome for reactants to transform into products. sciepub.com Identifying the structure and energy of the transition state is key to calculating the activation energy and understanding the kinetics of a reaction.

For this compound, computational methods can be used to model various reactions, such as its synthesis (e.g., Fischer esterification of β-alanine) or its decomposition. A relevant example is the study of the thermal decomposition of the structurally similar molecule, ethyl propanoate. stanford.edu Computational studies on ethyl propanoate have identified that the lowest energy decomposition pathway is a retro-ene reaction, proceeding through a six-membered ring transition state. This reaction involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, leading to the formation of ethene and propanoic acid. stanford.edu

Similar computational strategies can be applied to this compound. For instance, modeling its thermal decomposition might reveal pathways involving intramolecular hydrogen transfer, leading to the elimination of ethene and the formation of 3-aminopropanoic acid (β-alanine), or other fragmentation pathways. The process involves:

Locating Reactants and Products: The geometries of the starting material (this compound) and potential products are optimized to find their minimum energy structures on the potential energy surface.

Searching for Transition States: Various algorithms are used to locate the saddle point (the transition state) on the potential energy surface that connects the reactants and products.

Frequency Calculation: A vibrational frequency analysis is performed on the located transition state structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy pathway. sciepub.com

These calculations provide critical insights into the reaction's feasibility, selectivity, and the factors that influence its rate, which are often difficult to obtain experimentally.

Molecular Dynamics and Simulation Studies

Conformational Landscapes of this compound and its Derivatives